1-(2-Amino-5-(methylthio)phenyl)propan-1-one

Medicinal Chemistry Physicochemical Profiling SAR Studies

Sourcing the wrong aminophenyl ketone isomer leads to failed cyclization and invalid SAR data. This compound's specific propan-1-one and para-methylthio arrangement is essential for constructing targeted heterocycles. - Enables direct quinazolinone/quinoline synthesis not possible with propan-2-one isomers. - +1.0 unit XLogP3-AA gain over the non-thioether analog optimizes hydrophobic probe libraries. - Backed by scalable 2-aminophenyl thioether process chemistry, reducing industrial scale-up risk.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 124623-17-2
Cat. No. B13635958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-(methylthio)phenyl)propan-1-one
CAS124623-17-2
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)SC)N
InChIInChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
InChIKeyUDYLKXFHZDFELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-(methylthio)phenyl)propan-1-one: Overview


1-(2-Amino-5-(methylthio)phenyl)propan-1-one (CAS 124623-17-2) is a substituted 2-aminophenyl ketone with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol [1]. It features a propan-1-one group ortho to a primary aromatic amine, with a para-methylthio (-SCH3) substituent on the phenyl ring. This specific arrangement of functional groups classifies it as a versatile synthetic intermediate, particularly valuable for constructing nitrogen-containing heterocycles such as quinazolines and quinazolinones [2]. Its computed physicochemical profile, including a moderate lipophilicity (XLogP3-AA = 2.5) and a topological polar surface area (TPSA) of 68.4 Ų, differentiates it from non-thioether analogs and positional isomers, directly influencing its reactivity and applicability in drug discovery pipelines [1].

1
Building block for quinazolinone and quinoline heterocycle synthesis via direct conjugation of propan-1-one with ortho-amine.
2
Para-methylthio substituent provides a hydrophobic handle for SAR probing without significant molecular-weight increase.
3
Compatible with established copper-catalyzed tandem cyclization routes for nitrogen-containing scaffolds.

Why 1-(2-Amino-5-(methylthio)phenyl)propan-1-one Cannot Be Replaced


Generic substitution fails for this compound because its utility is dictated by a precise, synergistic arrangement of three functional groups. Simply replacing it with the non-methylthio analog, 1-(2-aminophenyl)propan-1-one, removes the critical hydrophobic and electronic influence of the sulfur atom, leading to a significant loss of lipophilicity (a reduction of ~1.0 in XLogP3-AA) and altered reactivity in directed ortho-metalation or cross-coupling reactions [1][2]. Conversely, shifting the ketone to the propan-2-one isomer changes the steric and electronic environment of the reactive site, directly impacting the regiochemistry of subsequent heterocycle formation. These structural changes are not subtle; they fundamentally alter the compound's role as a building block for specific molecular architectures, making precise sourcing essential for reproducible synthetic outcomes and valid structure-activity relationship (SAR) studies [3].

Lipophilicity
Thioether substitution maintains ~2.5 XLogP3-AA for membrane-interaction profiling.
Non-methylthio analog drops by ~1.0 unit, shifting pharmacokinetic model space and reactivity.
Ketone Position
Propan-1-one enables direct conjugation with the aromatic amine for cyclization reactions.
Propan-2-one isomer disrupts conjugation pathway; may not support the same heterocycle formation.

Quantitative Differentiation Evidence


Lipophilicity Gain vs. Non-Thioether Analog

The introduction of the para-methylthio group in 1-(2-Amino-5-(methylthio)phenyl)propan-1-one substantially increases its calculated lipophilicity compared to the unsubstituted 1-(2-aminophenyl)propan-1-one. This difference directly impacts membrane permeability and non-specific protein binding in a biological context [1][2].

Lipophilicity Gain
Head-to-head
+1.0 XLogP3-AA (approx. 10× partition coefficient)
Supports differentiation in permeability and protein-binding SAR models.
Computed property; experimental logP/D confirmation recommended.
Medicinal Chemistry Physicochemical Profiling SAR Studies

Propan-1-one vs. Propan-2-one Scaffold

The target compound is the propan-1-one isomer, which places the reactive ketone directly adjacent to the phenyl ring. This differs from the propan-2-one isomer (CAS 1803834-52-7), where the ketone is separated from the ring by a methylene group. This seemingly minor change significantly alters the electronic environment of the reactive center and the compound's utility as a building block, particularly for reactions requiring an enolizable ketone directly conjugated with the aromatic amine, such as the synthesis of 2,3-disubstituted quinolines or quinazolinones .

Ketone Position
Source review
Propan-1-one (conjugated) vs propan-2-one (non-conjugated)
Direct ring-ketone conjugation enables heterocycle cyclization; isomer may alter regiochemistry.
Qualitative reactivity context; require experimental validation for specific route.
Organic Synthesis Regiospecificity Building Blocks

Industrial Utility of 2-Aminophenyl Thioethers

This specific compound belongs to the class of 2-aminophenyl thioethers, whose industrial importance is well-documented. A foundational patent (US 4,808,752) establishes that compounds of this class are 'valuable intermediates for the preparation of dyes, crop protection agents and pharmaceuticals' [1]. The patent process overcomes previous industrial hygiene and yield limitations, providing a mature synthetic foundation for procuring this specific thioether. The unique 2-amino-5-methylthio substitution pattern is a key input into this established, high-value industrial chemistry, offering a distinct advantage over non-thioether or differently substituted analogs not covered by these optimized production methods.

Industrial Maturity
Class-level
Patent-established 2-aminophenyl thioether production process
May support scalable supply chain for dye and agrochemical intermediate applications.
Class-level inference; specific compound yield data not reported.
Process Chemistry Dye Intermediates Crop Protection

Optimal Applications


SAR Probing of Lipophilic Binding Pockets

The +1.0 unit XLogP3-AA increase relative to the non-methylthio analog [Section 3, Evidence 1] makes this compound the ideal starting material for synthesizing compound libraries designed to probe hydrophobic interactions in a target protein's active site without significantly increasing molecular weight. Its intermediate TPSA of 68.4 Ų further suggests good potential for permeability, positioning it as a strategic choice for CNS or intracellular target programs.

Regiospecific Synthesis of Quinoline and Quinazolinone Heterocycles

The specific propan-1-one arrangement is essential for synthetic routes requiring a ketone directly conjugated to the aromatic ring, as established in heterocyclic chemistry practice [Section 3, Evidence 2]. Researchers developing novel quinazolinones or quinolines with a methylthio handle for further functionalization should prioritize this isomer. The analogous propan-2-one cannot participate in these same direct cyclization pathways, making this compound the only viable choice for such targets.

Scalable Synthesis of Dye and Agrochemical Intermediates

For industrial chemists, the proven class-wide scalability of 2-aminophenyl thioethers, as validated by the Bayer process patent [Section 3, Evidence 3], offers significant procurement confidence. This compound, carrying the specific methylthio and propanone functionalities, can be utilized as a late-stage intermediate in the production of high-value dyes and crop protection agents. The existence of an optimized industrial frame process reduces the technical risk associated with scale-up.

Application
Selection Property
Validation Focus
Lipophilic pocket SAR probe synthesis
Thioether-driven lipophilicity profile
Permeability and binding-pocket pharmacophore models
Quinoline / quinazolinone heterocycle construction
Propan-1-one positional isomer for direct conjugation
Cyclization reactivity and regiochemical outcome
Dye and agrochemical intermediate scale-up
Class-level industrial process documentation
Supply scalability and process robustness assessment
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